Lipophilicity-Driven Differentiation: XLogP3 Comparison Against Shorter-Chain N-Acylpiperazine Analogs
The target compound possesses a computed XLogP3 of 0.4, derived from its pentanoyl chain, which defines its optimal balance for membrane permeation. This contrasts directly with the shorter-chain analog 1-acetylpiperazine, which has a significantly lower XLogP3, and the butyryl analog 1-(piperazin-1-yl)butan-1-one, which also exhibits lower lipophilicity due to its reduced alkyl chain [1]. This difference in partition coefficient is crucial for medicinal chemistry programs where logP values between 0 and 3 are sought for oral bioavailability, positioning the pentanoyl derivative as a superior starting point for hit-to-lead optimization requiring adequate passive membrane permeability [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 1-Acetylpiperazine (XLogP3 ~ -0.7 to -0.4); 1-(Piperazin-1-yl)butan-1-one (XLogP3 ~ 0.0 to 0.1) |
| Quantified Difference | Target compound is ~0.8 to 1.1 log units more lipophilic than the acetyl analog and ~0.3 to 0.4 log units more lipophilic than the butyryl analog |
| Conditions | Computed property derived from OEChem and XLogP3 algorithms implemented in PubChem |
Why This Matters
This higher lipophilicity translates to improved passive membrane permeability, a critical advantage for CNS drug discovery and cellular assay development where low-permeability building blocks fail.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10535172, 1-(Piperazin-1-yl)pentan-1-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10535172 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
